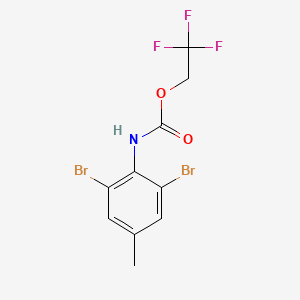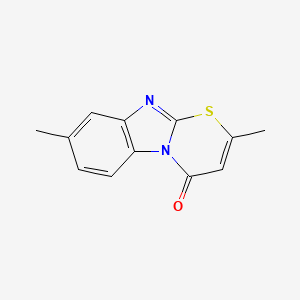
2,8-Dimethyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiazino-benzimidazoles, which are characterized by a fused ring system containing both thiazine and benzimidazole moieties. The presence of methyl groups at positions 2 and 8 further distinguishes this compound from other members of its class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-2,3-dihydro-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one
- 8-Methyl-2-propyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one
Uniqueness
2,8-Dimethyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is unique due to the presence of methyl groups at positions 2 and 8, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
64411-77-4 |
|---|---|
Fórmula molecular |
C12H10N2OS |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2,8-dimethyl-[1,3]thiazino[3,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C12H10N2OS/c1-7-3-4-10-9(5-7)13-12-14(10)11(15)6-8(2)16-12/h3-6H,1-2H3 |
Clave InChI |
GRKASTQCHDNZNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(=O)C=C(SC3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)

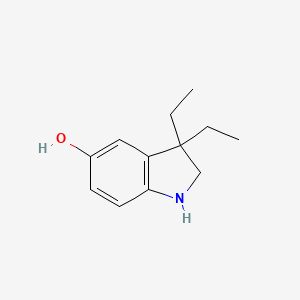
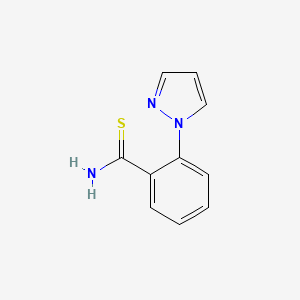
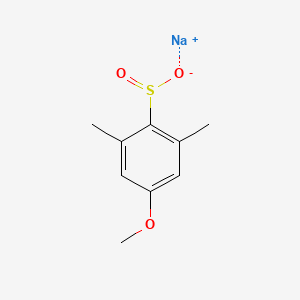

![1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155644.png)
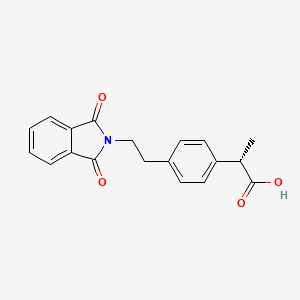
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)
